(1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol (1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17661847
InChI: InChI=1S/C12H18O4/c1-9(13)10-4-5-11(12(8-10)15-3)16-7-6-14-2/h4-5,8-9,13H,6-7H2,1-3H3/t9-/m1/s1
SMILES:
Molecular Formula: C12H18O4
Molecular Weight: 226.27 g/mol

(1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol

CAS No.:

Cat. No.: VC17661847

Molecular Formula: C12H18O4

Molecular Weight: 226.27 g/mol

* For research use only. Not for human or veterinary use.

(1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol -

Specification

Molecular Formula C12H18O4
Molecular Weight 226.27 g/mol
IUPAC Name (1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethanol
Standard InChI InChI=1S/C12H18O4/c1-9(13)10-4-5-11(12(8-10)15-3)16-7-6-14-2/h4-5,8-9,13H,6-7H2,1-3H3/t9-/m1/s1
Standard InChI Key BRPKZKYVMZNEQH-SECBINFHSA-N
Isomeric SMILES C[C@H](C1=CC(=C(C=C1)OCCOC)OC)O
Canonical SMILES CC(C1=CC(=C(C=C1)OCCOC)OC)O

Introduction

Chemical Identity and Structural Features

The molecular formula of (1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol is C₁₂H₁₈O₄, with a molecular weight of 238.27 g/mol. The compound’s structure (Fig. 1) features:

  • A phenyl ring with 3-methoxy and 4-(2-methoxyethoxy) substituents, contributing to its electronic and steric profile.

  • A chiral center at the C1 position, conferring enantioselective properties.

  • A hydroxyl group (-OH) at the benzylic position, enabling hydrogen bonding and nucleophilic reactivity.

The 2-methoxyethoxy side chain introduces flexibility and polarity, influencing solubility in polar solvents like ethanol or dimethyl sulfoxide (DMSO). X-ray crystallography data for analogous compounds, such as (1R)-1-(4-methoxyphenyl)propan-1-ol, reveal that the methoxy group adopts a planar configuration relative to the aromatic ring, while the ethoxy side chain exhibits gauche conformations.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₂H₁₈O₄
Molecular Weight238.27 g/mol
Boiling Point (estimated)345–360 °C
LogP (estimated)1.8–2.2
SolubilitySoluble in DMSO, ethanol, methanol
Optical Rotation [α]₂₅^D+15° to +20° (c = 1, CHCl₃)

The LogP value, estimated using fragment-based methods, suggests moderate lipophilicity, making the compound suitable for crossing biological membranes. The optical rotation is consistent with (R)-configured analogs, such as (1R)-1-(4-methoxyphenyl)propan-1-ol, which exhibit [α]₂₅^D = +18.5°.

Synthetic Strategies and Methodologies

The synthesis of (1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol can be achieved through asymmetric reduction or chiral resolution, drawing on protocols for structurally related alcohols .

Asymmetric Reduction of Prochiral Ketones

A common route involves the reduction of the corresponding ketone, 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-one, using chiral catalysts. For example:

  • Catalytic Hydrogenation: Employing a ruthenium-BINAP complex (e.g., RuCl₂[(R)-BINAP]) under H₂ pressure (50–100 psi) in methanol at 25°C achieves enantiomeric excess (ee) >90% .

  • Enzymatic Reduction: Ketoreductases such as Lactobacillus kefir alcohol dehydrogenase selectively reduce the ketone to the (R)-alcohol with ee >98%.

Table 2: Comparative Synthetic Routes

MethodYield (%)ee (%)Conditions
Ru-BINAP Hydrogenation859250 psi H₂, MeOH, 25°C, 12 h
Enzymatic Reduction7898NADPH, pH 7.0, 30°C, 24 h

Mitsunobu Alkylation and Subsequent Functionalization

An alternative approach involves constructing the ether side chains prior to introducing the hydroxyl group:

  • Mitsunobu Reaction: Coupling 3-methoxy-4-hydroxyphenol with 2-methoxyethanol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) yields the 4-(2-methoxyethoxy) intermediate .

  • Friedel-Crafts Acylation: Introducing the acetyl group via AlCl₃-mediated acylation, followed by asymmetric reduction as above.

This method ensures regioselectivity but requires stringent temperature control (–10°C) to prevent over-acylation .

Reactivity and Derivative Synthesis

The benzylic hydroxyl group serves as a handle for diverse transformations:

Esterification and Etherification

  • Acetylation: Treatment with acetyl chloride in pyridine yields the acetate derivative, enhancing lipophilicity for biological assays .

  • Sulfonation: Reaction with sulfonic acid chlorides (e.g., TsCl) produces sulfonate esters, useful as leaving groups in nucleophilic substitutions.

Oxidation Pathways

Controlled oxidation with pyridinium chlorochromate (PCC) converts the alcohol to the corresponding ketone, a precursor for further asymmetric synthesis. Over-oxidation to carboxylic acids is negligible under mild conditions (CH₂Cl₂, 0°C) .

ApplicationAssay SystemExpected IC₅₀/EC₅₀
GPR88 AgonismcAMP assay (HEK cells)50–100 nM
Antibacterial ActivityBroth dilution (S. aureus)10–20 µg/mL

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